1-Nitro-3-(trifluoromethane)sulfonylbenzene
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Overview
Description
1-Nitro-3-(trifluoromethane)sulfonylbenzene is an organic compound with the molecular formula C7H4F3NO4S It is characterized by the presence of a nitro group (-NO2) and a trifluoromethylsulfonyl group (-SO2CF3) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-3-(trifluoromethane)sulfonylbenzene typically involves the nitration of 3-(trifluoromethylsulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The industrial production methods may involve similar nitration processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Nitro-3-(trifluoromethane)sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethylsulfonyl groups influence the reactivity of the benzene ring.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-3-(trifluoromethane)sulfonylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Nitro-3-(trifluoromethane)sulfonylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethylsulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress and signal transduction mechanisms.
Comparison with Similar Compounds
1-Nitro-3-(trifluoromethane)sulfonylbenzene can be compared with similar compounds such as:
1-Nitro-3-(trifluoromethyl)benzene: Lacks the sulfonyl group, leading to different reactivity and applications.
3-Nitrobenzotrifluoride: Similar structure but without the sulfonyl group, affecting its chemical properties.
1-Nitro-4-(trifluoromethylsulfonyl)benzene: Positional isomer with different reactivity due to the position of the substituents.
Properties
IUPAC Name |
1-nitro-3-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-2-5(4-6)11(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOZCLTNCRPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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